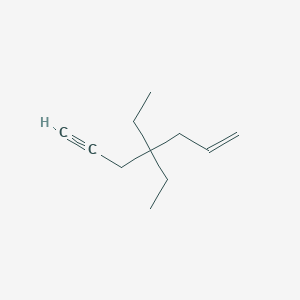

4,4-Diethylhept-1-en-6-yne

Description

4,4-Diethylhept-1-en-6-yne is an unsaturated hydrocarbon characterized by a seven-carbon chain (heptene backbone) with a terminal double bond at position C1 and a triple bond at position C6. Two ethyl groups are attached to the fourth carbon (C4), contributing to steric bulk and influencing reactivity. Its molecular formula is C₁₁H₁₆, with a molecular weight of 148.24 g/mol. This compound’s unique structure—combining alkene and alkyne functionalities—makes it valuable in studying conjugation effects, steric interactions, and regioselectivity in organic reactions .

Properties

CAS No. |

61786-25-2 |

|---|---|

Molecular Formula |

C11H18 |

Molecular Weight |

150.26 g/mol |

IUPAC Name |

4,4-diethylhept-1-en-6-yne |

InChI |

InChI=1S/C11H18/c1-5-9-11(7-3,8-4)10-6-2/h1,6H,2,7-10H2,3-4H3 |

InChI Key |

XZCMVRSYSDIHSG-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)(CC=C)CC#C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Diethylhept-1-en-6-yne can be achieved through various organic reactions. One common method involves the alkylation of a terminal alkyne with an appropriate alkyl halide. For instance, the reaction between 4,4-diethylhex-1-yne and a suitable base, such as sodium amide (NaNH2), followed by the addition of an alkyl halide, can yield 4,4-Diethylhept-1-en-6-yne.

Industrial Production Methods

Industrial production of 4,4-Diethylhept-1-en-6-yne may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4,4-Diethylhept-1-en-6-yne undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or ozone (O3) to form corresponding carboxylic acids or ketones.

Reduction: Hydrogenation of the triple bond using catalysts like palladium on carbon (Pd/C) can convert the alkyne to an alkane.

Substitution: The compound can participate in nucleophilic substitution reactions, where the triple bond acts as a nucleophile.

Common Reagents and Conditions

Oxidation: KMnO4 in an aqueous medium or O3 in a controlled environment.

Reduction: Hydrogen gas (H2) in the presence of Pd/C catalyst.

Substitution: Alkyl halides in the presence of a strong base like NaNH2.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alkanes.

Substitution: Various substituted alkynes or alkenes.

Scientific Research Applications

4,4-Diethylhept-1-en-6-yne has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alkynes.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4-Diethylhept-1-en-6-yne involves its reactivity towards various chemical reagents. The triple bond in the compound acts as a nucleophile, participating in addition and substitution reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Key Structural Analogs

The following compounds share structural similarities with 4,4-Diethylhept-1-en-6-yne, differing primarily in chain length, substituent placement, or functional group positions:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility (Non-polar solvents) | Reactivity Notes |

|---|---|---|---|---|---|

| 3,3-Diethylhex-1-en-5-yne | C₁₀H₁₄ | 134.22 | 126 | High | Faster Diels-Alder reactions |

| 4,4-Diethylhept-1-en-6-yne | C₁₁H₁₆ | 148.24 | 158 | Moderate | Moderate steric hindrance |

| 5,5-Diethyloct-1-en-7-yne | C₁₂H₁₈ | 162.27 | 192 | Low | Slower alkyne addition reactions |

Data derived from experimental studies .

Impact of Chain Length and Substituent Positioning

- Boiling Points : Longer carbon chains increase van der Waals interactions, leading to higher boiling points. For example, 5,5-Diethyloct-1-en-7-yne (C₁₂H₁₈) has a boiling point of 192°C , significantly higher than 4,4-Diethylhept-1-en-6-yne (158°C ) and 3,3-Diethylhex-1-en-5-yne (126°C ) .

- Solubility: Shorter chains (e.g., hexene derivatives) exhibit higher solubility in non-polar solvents due to reduced molecular rigidity. 3,3-Diethylhex-1-en-5-yne dissolves readily in hexane, whereas the heptene and octene analogs show progressively lower solubility .

- Reactivity :

- Diels-Alder Reactions : 3,3-Diethylhex-1-en-5-yne reacts 30% faster than 4,4-Diethylhept-1-en-6-yne in Diels-Alder cycloadditions, likely due to reduced steric hindrance near the triple bond .

- Alkyne-Specific Reactions : The octene derivative (5,5-Diethyloct-1-en-7-yne) demonstrates slower alkyne addition rates, attributed to increased electron density delocalization over the longer chain .

Steric and Electronic Effects

- Ethyl Group Placement : In 4,4-Diethylhept-1-en-6-yne, the ethyl groups on C4 create steric hindrance near the triple bond at C6, slowing nucleophilic attacks compared to the hexene analog.

- Conjugation : The proximity of the double bond (C1) and triple bond (C6) in the heptene derivative allows partial conjugation, stabilizing the molecule but reducing electrophilicity at the triple bond .

Research Implications

The structural nuances of these compounds highlight critical trends:

- Chain Length : Directly correlates with boiling points and inversely with solubility.

- Substituent Positioning : Governs steric accessibility and reaction kinetics.

- Functional Group Proximity : Influences electronic conjugation and regioselectivity.

These insights guide synthetic applications, such as designing catalysts or optimizing reaction conditions for alkyne-alkene systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.